2-Hydroxy-3-phenoxypropyl methacrylate
Overview
Description
2-Hydroxy-3-phenoxypropyl methacrylate is a chemical compound with the molecular formula C13H16O4. It is a colorless to pale yellow liquid that is soluble in many organic solvents but insoluble in water. This compound is primarily used in the production of coatings, adhesives, and inks due to its high reactivity and excellent light resistance .
Scientific Research Applications
2-Hydroxy-3-phenoxypropyl methacrylate has a wide range of applications in scientific research:
Mechanism of Action
Target of Action
2-Hydroxy-3-phenoxypropyl methacrylate is a hydrophilic monomer . It is primarily used in the fabrication of polymeric materials, such as poly(phenylene ether)-based substrate materials . Its primary targets are the polymer chains in these materials, where it acts as a curing agent .
Mode of Action
This compound interacts with its targets through a process known as photosynthesis . Under UV radiation, it forms covalent bonds with the polymer chains, leading to the formation of a cross-linked network . This process enhances the mechanical and thermal properties of the resulting material .
Biochemical Pathways
The biochemical pathways involved in the action of this compound are related to polymer chemistry. The compound participates in free radical polymerization, a process initiated by UV radiation . The resulting cross-linked network alters the physical properties of the polymer, enhancing its suitability for various applications .
Pharmacokinetics
It’s important to note that the compound’s bioavailability in a polymer matrix is influenced by factors such as its concentration and the conditions of the curing process .
Result of Action
The action of this compound results in the formation of a cross-linked polymer network . This enhances the material’s mechanical strength, thermal stability, and resistance to solvents . In the context of poly(phenylene ether)-based substrate materials, this can improve the material’s performance and lifespan .
Action Environment
The efficacy and stability of this compound are influenced by environmental factors such as temperature and UV light exposure . For instance, the curing process requires a specific temperature range and UV radiation to initiate the polymerization . Additionally, the presence of inhibitors like monomethyl ether hydroquinone can prevent premature polymerization .
Safety and Hazards
Future Directions
The use of 2-Hydroxy-3-phenoxypropyl methacrylate in the development of sustainable polymers with environmentally friendly strategies is a promising future direction . It has been used in the synthesis of UV-curable resins for digital light processing (DLP) 3D printing . The resulting polymers have shown shape memory, weldability, and repairability capabilities .
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes and proteins
Cellular Effects
It is speculated that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Preparation Methods
2-Hydroxy-3-phenoxypropyl methacrylate is synthesized through the esterification reaction between 2-hydroxy-3-phenoxypropanol and methacrylic acid. The reaction typically occurs under inert gas conditions with the addition of a catalyst to enhance the reaction rate . Industrial production methods often involve the use of continuous reactors to maintain consistent quality and yield .
Chemical Reactions Analysis
2-Hydroxy-3-phenoxypropyl methacrylate undergoes various chemical reactions, including:
Esterification: The primary reaction for its synthesis.
Polymerization: It can polymerize to form polymers used in coatings and adhesives.
Hydrolysis: Under acidic or basic conditions, it can hydrolyze to form methacrylic acid and 2-hydroxy-3-phenoxypropanol.
Oxidation and Reduction: It can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Common reagents used in these reactions include acids, bases, and various catalysts such as iron (III) benzoate and guanidinium carbonate . The major products formed from these reactions are typically polymers or hydrolyzed products.
Comparison with Similar Compounds
2-Hydroxy-3-phenoxypropyl methacrylate is similar to other methacrylate compounds such as:
2-Hydroxyethyl methacrylate: Used in hydrogels and contact lenses.
2-Hydroxypropyl methacrylate: Employed in coatings and adhesives.
Tetrahydrofurfuryl methacrylate: Used in UV-curable resins for 3D printing
What sets this compound apart is its unique combination of high reactivity and excellent light resistance, making it particularly suitable for applications requiring durable and long-lasting materials .
Properties
IUPAC Name |
(2-hydroxy-3-phenoxypropyl) 2-methylprop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-10(2)13(15)17-9-11(14)8-16-12-6-4-3-5-7-12/h3-7,11,14H,1,8-9H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFXVXHPSVLHXCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCC(COC1=CC=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40275831, DTXSID80864723 | |
Record name | 2-Hydroxy-3-phenoxypropyl methacrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40275831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Propenoic acid, 2-methyl-, 2-hydroxy-3-phenoxypropyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80864723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16926-87-7, 162223-14-5 | |
Record name | 2-Hydroxy-3-phenoxypropyl 2-methyl-2-propenoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16926-87-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Hydroxy-3-phenoxypropyl methacrylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016926877 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propenoic acid, 2-methyl-, 2-hydroxy-3-phenoxypropyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Hydroxy-3-phenoxypropyl methacrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40275831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Propenoic acid, 2-methyl-, 2-hydroxy-3-phenoxypropyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80864723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-hydroxy-3-phenoxypropyl methacrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.252 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the thermal properties of polymers containing 2-hydroxy-3-phenoxypropyl methacrylate?
A: The research articles explore the thermal properties of blends containing poly(this compound) and poly(ethyl methacrylate). [, ] While specific data isn't provided in the abstracts, the research likely investigates how incorporating this compound into a polymer blend impacts its glass transition temperature, thermal stability, and other relevant thermal characteristics. For detailed findings, refer to the full text of:
Q2: Can this compound be used in catalytic applications?
A: While not directly explored in the provided abstracts, one article suggests potential catalytic applications for polymers containing this compound. [] The research investigates hydroxyl functionalized methacrylic terpolymers, which could incorporate this compound, as supports for Mn(III) Salen catalysts. This suggests that the presence of the hydroxyl group in this compound may offer possibilities for anchoring catalytic species. Further details on the specific use and effectiveness of this compound in this context would require examining the full research paper:
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